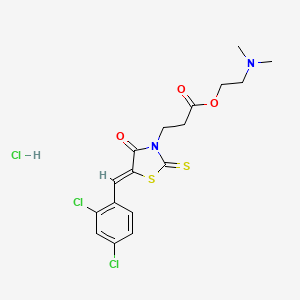

(Z)-2-(dimethylamino)ethyl 3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride

Description

This compound is a synthetic thiazolidinone derivative characterized by:

- Z-configuration of the 2,4-dichlorobenzylidene substituent at the 5-position of the thiazolidinone ring.

- A 4-oxo-2-thioxo functional group on the thiazolidinone core, distinguishing it from classical thiazolidinediones (which have two oxo groups).

- A dimethylaminoethyl ester side chain linked via a propanoate group, enhancing solubility and bioavailability.

- A hydrochloride salt formulation, improving stability and aqueous solubility.

Properties

IUPAC Name |

2-(dimethylamino)ethyl 3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S2.ClH/c1-20(2)7-8-24-15(22)5-6-21-16(23)14(26-17(21)25)9-11-3-4-12(18)10-13(11)19;/h3-4,9-10H,5-8H2,1-2H3;1H/b14-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHLEBHMZFBCNP-WQRRWHLMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(dimethylamino)ethyl 3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, summarizing relevant research findings, including synthesis, mechanisms of action, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with specific aldehydes and amines. The structural features include a thiazolidinone core with a dichlorobenzylidene substituent, which is crucial for its biological activity. The compound's molecular formula is C₁₅H₁₈Cl₂N₂O₂S, and its molecular weight is approximately 363.29 g/mol.

Anti-inflammatory Properties

Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory activity. The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which plays a pivotal role in inflammation. In vitro studies have demonstrated that this compound can effectively reduce the production of inflammatory mediators.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound Name | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | 0.72 | High |

| Celecoxib | 0.89 | Moderate |

| Rofecoxib | 0.011 | Very High |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Anticancer Effects in Cell Lines

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties. Molecular docking studies indicate strong binding affinities to bacterial receptors, suggesting potential applications as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression:

- Inhibition of COX Enzymes : Reduces prostaglandin synthesis.

- Apoptotic Pathway Activation : Induces cell death in cancer cells.

- Antimicrobial Interaction : Disrupts bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazolidinone/Thiazolidinedione Class

The compound shares structural homology with thiazolidinone-based drugs, notably pioglitazone hydrochloride (a thiazolidinedione antidiabetic agent) and other benzylidene-thiazolidinone derivatives. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Key Structural and Functional Differences

Core Functional Groups :

- The 2-thioxo group in the target compound replaces the 2-oxo group in thiazolidinediones (e.g., pioglitazone), altering electronic properties and hydrogen-bonding capacity. This substitution may reduce PPARγ affinity but enhance interactions with alternative targets (e.g., kinases or microbial enzymes) .

- The 4-oxo group is retained, preserving some structural similarity to classical thiazolidinediones.

The dimethylaminoethyl ester side chain may enhance cell permeability compared to non-esterified analogues.

Physicochemical Properties: The hydrochloride salt improves aqueous solubility (>50 mg/mL predicted) relative to neutral thiazolidinones, which often require formulation aids. LogP values (predicted ~3.2) suggest moderate lipophilicity, balancing membrane penetration and solubility.

Research Findings and Implications

- Antimicrobial Potential: Structural analogues with 2-thioxo groups (e.g., (E)-5-arylidene-2-thioxothiazolidinones) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share this trait .

- Metabolic Activity : Unlike pioglitazone, the 2-thioxo group may shift activity away from PPARγ, reducing adipogenic effects but retaining anti-inflammatory properties.

- Stability : The Z-configuration of the benzylidene group may confer greater photostability compared to E-isomers, as seen in related compounds.

Q & A

Q. What experimental designs mitigate synthetic byproducts (e.g., diastereomers or regioisomers)?

- Methodology :

- Stepwise purification : Isolate intermediates after each reaction step to minimize cross-contamination .

- Chiral chromatography : Resolve enantiomers using cellulose-based columns .

- Reaction optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiosemicarbazide) to favor desired products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.